Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate is a chemical compound with the following properties:
- IUPAC Name : tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate.
- Molecular Formula : C₁₆H₂₁F₃N₂O₂.
- Molecular Weight : 330.35 g/mol.
- CAS Number : 1121599-88-9.
- Appearance : It is a crystalline solid.
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and a trifluoromethyl-substituted phenyl ring. The nitro group is attached to the phenyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution Reactions : The trifluoromethyl group may undergo substitution reactions.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility depends on the solvent, but it is likely to be sparingly soluble in water.
- Melting Point : The melting point of this compound is not explicitly reported.
- Stability : It is stable under normal conditions but may degrade under extreme heat or light exposure.
Scientific Research Applications
Synthesis and Intermediate Applications
- Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative similar to the compound , was synthesized and characterized, serving as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
- Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized as an intermediate in biologically active compounds such as crizotinib (D. Kong et al., 2016).
Structural and Chemical Analysis
- The synthesis of related compounds, such as (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, involved complex multi-step processes and provided insights into the structural characteristics and potential applications of such compounds (R. Vaid et al., 2013).
Potential Therapeutic Applications
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was identified as an important intermediate for small molecule anticancer drugs, demonstrating the potential therapeutic applications of compounds with similar structures (Binliang Zhang et al., 2018).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
- Hazard Information : No specific hazards are reported, but standard laboratory precautions apply.
Future Directions
Research avenues for Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate include:
- Biological Studies : Investigate its potential biological activities.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.
Please note that the information provided is based on available data, and further scientific investigation is essential for a deeper understanding of this compound.
properties
IUPAC Name |
tert-butyl 4-[4-nitro-3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-6-11(7-9-22)21-12-4-5-14(23(25)26)13(10-12)17(18,19)20/h4-5,10-11,21H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGTZNUPDXAMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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